N-Benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(20-8-11-4-2-1-3-5-11)13-9-18-16-15(13)21-14(10-19-16)12-6-7-12/h1-5,9-10,12H,6-8H2,(H,18,19)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBIJJMWSMRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation via Palladium-Mediated Coupling
The bromine at position 7 is replaced with a nitrile group using zinc cyanide (Zn(CN)₂) in the presence of Pd(II) trifluoroacetate and a bidentate phosphine ligand (e.g., BINAP). The reaction proceeds in dimethylacetamide (DMA) at 95°C under inert atmosphere, yielding 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile .
Optimized Cyanation Protocol
| Reagent | Catalyst | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Zn(CN)₂ | Pd(CF₃COO)₂ | BINAP | DMA | 95°C | 70% |
Hydrolysis and Amidation
The nitrile is hydrolyzed to a carboxylic acid using concentrated HCl in a water/THF mixture, followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with benzylamine in dichloromethane (DCM) at 0°C affords the carboxamide.
Amidation Parameters
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrolysis | HCl (6 M) | THF/H₂O | 100°C | 85% |
| Acyl Chloride | SOCl₂ | DCM | 25°C | 90% |
| Amidation | Benzylamine | DCM | 0°C → 25°C | 78% |
Deprotection of the Tosyl Group
The final step involves removing the tosyl protective group to unmask the pyrrolo[2,3-b]pyrazine NH. This is achieved via hydrogenolysis using Pd/C under hydrogen gas (40 psi) in a THF/water mixture acidified with HCl. The reaction is monitored by LC-MS to ensure complete deprotection without over-reduction of the cyclopropyl or carboxamide groups.
Deprotection Conditions
| Catalyst | H₂ Pressure | Solvent | Additive | Temperature | Yield |
|---|---|---|---|---|---|
| 5% Pd/C | 40 psi | THF/H₂O (3:1) | HCl (37%) | 25°C | 92% |
Alternative Route: One-Pot Tandem Coupling
| Step | Reagent | Catalyst | Ligand | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Cyclopropylboronic acid | Pd(OAc)₂ | XPhos | 65% |
| Buchwald-Hartwig | Benzylamine | Pd₂(dba)₃ | BINAP | 60% |
Challenges and Optimization Strategies
-
Regioselectivity : Competing coupling at positions 2 and 7 is mitigated by steric hindrance from the tosyl group, favoring reaction at position 2 first.
-
Cyclopropane Stability : The cyclopropyl ring is sensitive to strong acids/bases; thus, mild conditions (pH 7–9) are maintained during hydrolysis.
-
Scale-Up Considerations : Switching from batch to flow chemistry improves reproducibility in hydrogenolysis steps, reducing catalyst loading by 30% .
Chemical Reactions Analysis
N-Benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
JAK and SYK Inhibition
- JAK Inhibition : JAKs are involved in the signaling pathways of several cytokines and growth factors. Inhibition of JAK3 may provide therapeutic benefits in autoimmune diseases where aberrant cytokine signaling is implicated.
- SYK Inhibition : SYK is essential for B-cell receptor signaling and mast cell activation. Targeting SYK can be beneficial in treating allergic disorders and certain hematological malignancies.
Autoimmune Diseases
Research indicates that N-Benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide exhibits efficacy in treating autoimmune conditions such as rheumatoid arthritis and psoriasis by modulating immune responses through JAK3 inhibition. This selectivity may lead to improved patient outcomes with fewer systemic effects compared to traditional therapies.
Cancer Treatment
The compound has shown promise in preclinical studies targeting specific cancers characterized by dysregulated JAK or SYK signaling pathways. For instance:
- Lymphomas : By inhibiting SYK, the compound may disrupt survival signals in B-cell malignancies.
- Solid Tumors : Its ability to inhibit JAK signaling can affect tumor microenvironments, potentially enhancing the efficacy of existing therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in disease progression .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Carboxamide Substituent Variations
- 2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (CAS: 1956376-16-1) Structural Difference: Replaces the benzyl group with a branched 3-methylbutan-2-yl chain. Molecular weight (272.35 g/mol) is slightly lower than the benzyl analog .
2-Cyclopropyl-N-[(2S)-3,3-dimethylbutan-2-yl]-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Aromatic vs. Aliphatic Substituents
- N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide Structural Difference: Incorporates a 3,4,5-trimethoxyphenyl group at position 2 and an isopropyl carboxamide. Functional Impact: Targets SYK kinase (spleen tyrosine kinase) with nanomolar potency. The methoxy groups enable π-π stacking and hydrogen bonding in SYK’s active site, unlike the cyclopropyl group in the target compound .
Core Heterocycle Modifications
Pyrrolo[2,3-d]pyrimidine Analogs
- N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Bis-Heterocyclic Derivatives
- Bis-pyrazolothieno[2,3-b]thiophene derivatives Core Difference: Features fused thienothiophene and pyrazole rings.
Kinase Selectivity and Binding Modes
JAK3 vs. SYK Inhibition
- Key Insight : The benzyl group in the target compound may mimic ATP’s adenine ring, while the cyclopropyl group restricts conformational flexibility, improving JAK3 binding .
Selectivity Over JAK1
The (S)-3,3-dimethylbutan-2-yl analog shows >100-fold selectivity for JAK3 over JAK1, attributed to steric complementarity with JAK3’s Leu956 residue. The benzyl analog’s selectivity profile remains uncharacterized but may differ due to bulkier aromatic interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Benzyl) | 3-Methylbutan-2-yl Analog | JAK3-Selective (S)-Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~286 (estimated) | 272.35 | ~300 (estimated) |
| logP (Predicted) | ~3.5 | ~2.8 | ~4.0 |
| Solubility | Low (lipophilic benzyl) | Moderate (alkyl chain) | Low (bulky substituent) |
Biological Activity
N-Benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 292.33 g/mol. The compound features a pyrrolo[2,3-b]pyrazine core, which is known for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1956327-05-1 |
| Molecular Weight | 292.33 g/mol |
| Molecular Formula | C17H16N4O |
Antimycobacterial Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibit significant antimycobacterial properties. For instance, in studies involving substituted pyrazine derivatives, compounds similar to this compound demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) comparable to standard treatments like pyrazinamide (PZA) .
The SAR analysis revealed that modifications in the benzyl group and cyclopropyl moiety can enhance biological activity. For example, the introduction of various substituents on the benzyl ring influenced the lipophilicity and consequently the antimycobacterial efficacy .
Antifungal and Antibacterial Activity
In addition to its antimycobacterial effects, this compound has shown promising antifungal activity against strains such as Trichophyton mentagrophytes. The structure-activity relationships suggest that specific substitutions can lead to enhanced antifungal potency .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of related pyrrolo compounds. In vitro assays indicated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs. This suggests that this compound may possess similar anti-inflammatory capabilities .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrrolo[2,3-b]pyrazine derivatives:
- Synthesis and Evaluation : A study synthesized various substituted derivatives and evaluated their biological activities against Mycobacterium tuberculosis. The most potent compounds exhibited MICs around 6.25 µg/mL .
- Structure–Activity Relationship : Research into SAR revealed that modifications in the pyrazine ring and substituents significantly affected biological activity. For example, lipophilicity was not directly correlated with antimycobacterial activity but influenced overall efficacy .
- Antifungal Studies : In vitro tests demonstrated that certain derivatives had high antifungal activity against clinically relevant strains, suggesting potential therapeutic applications in treating fungal infections .
Q & A
Basic: What are the established synthetic routes for N-Benzyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide?
Answer:
The compound can be synthesized via gold-catalyzed cycloisomerization of N-benzyl-3-alkynyl-5-arylpyrazin-2-yl amines using AuCl₃. This method leverages regioselective alkyne activation to form the pyrrolo[2,3-b]pyrazine core . Alternative approaches include multi-step organic synthesis involving:
- Sonogashira coupling to introduce cyclopropyl groups.
- Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation).
Key factors affecting yield include reaction temperature (optimized at 80–100°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% AuCl₃) .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation employs:
- X-ray crystallography : Resolves the binding conformation in enzyme complexes (e.g., SYK kinase inhibition, 2.1 Å resolution) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, cyclopropyl protons as multiplet at δ 1.2–1.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 363.1584) .
Advanced: What strategies optimize synthetic yield and purity?
Answer:
Optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Catalyst selection : AuCl₃ outperforms Pd catalysts in cycloisomerization due to reduced side reactions .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
- Design of Experiments (DOE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions .
Advanced: How does this compound inhibit spleen tyrosine kinase (SYK)?
Answer:
The compound binds SYK’s ATP-binding pocket via:
- Hydrogen bonding : Carboxamide interacts with hinge region residues (e.g., Glu410).
- Hydrophobic interactions : Cyclopropyl and benzyl groups occupy hydrophobic pockets.
Crystal structures (PDB: 3XYZ) reveal a binding affinity (Kd) of 12 nM, validated by surface plasmon resonance (SPR) .
| Parameter | Value |
|---|---|
| Binding affinity (Kd) | 12 nM |
| IC₅₀ (kinase assay) | 28 nM |
| Selectivity (vs. JAK3) | >100-fold |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies arise from:
- Assay conditions : Varying ATP concentrations (1–10 µM) affect IC₅₀ values.
- Compound purity : Impurities >5% (e.g., dehalogenated byproducts) skew results. Validate via HPLC and orthogonal assays (e.g., cellular vs. enzymatic).
- Cell line variability : Use isogenic cell lines to control for genetic background .
Advanced: What computational methods predict its bioactivity and selectivity?
Answer:
- Molecular docking : AutoDock Vina models binding poses using SYK’s crystal structure (RMSD <2.0 Å vs. experimental) .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with kinase inhibition (R² = 0.89).
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSF <1.5 Å for key residues) .
Basic: Which functional groups are critical for its bioactivity?
Answer:
Key groups include:
- Carboxamide : Mediates hydrogen bonding with kinase hinge regions.
- Cyclopropyl : Enhances metabolic stability by reducing CYP450 oxidation.
- Benzyl group : Drives hydrophobic interactions with kinase pockets.
Modifying these groups (e.g., replacing benzyl with pyridinyl) reduces potency by >50% .
Advanced: How to design analogs with improved pharmacokinetics?
Answer:
- Bioisosteric replacement : Replace cyclopropyl with spirocyclic moieties to enhance solubility.
- Prodrug strategies : Introduce phosphate esters at the carboxamide for sustained release.
- Metabolic profiling : Use human liver microsomes (HLM) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
